(R)-Trifluoromethylserine
Description
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBRWHIFGPDTSF-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(C(F)(F)F)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@](C(=O)O)(C(F)(F)F)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a serine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of ®-Trifluoromethylserine may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
®-Trifluoromethylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert ®-Trifluoromethylserine into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of (R)-Trifluoromethylserine
The synthesis of this compound involves several key steps, often utilizing chiral starting materials and advanced synthetic techniques. A notable method includes the Strecker-type reaction using ethyl trifluoropyruvate as a precursor, which allows for the efficient production of enantiopure this compound .
Table 1: Synthesis Methods for this compound
Modulation of Biophysical Properties
The incorporation of this compound into peptides can enhance their biophysical properties, such as increased hydrophobicity and metabolic stability. This is particularly useful in developing peptide-based therapeutics where improved pharmacokinetics are desired .
Use as Probes in NMR Spectroscopy
Fluorinated compounds like this compound serve as sensitive probes for F NMR spectroscopy. The distinct chemical environment created by the trifluoromethyl group allows for detailed structural analysis of biomolecules .
Case Study: Peptide Synthesis
In a study involving the synthesis of fluorinated peptides, this compound was incorporated into various peptide sequences to assess its impact on stability and activity. The results indicated that peptides containing this amino acid exhibited enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts .
Research has demonstrated that this compound can influence biological activity through its effects on protein structure and function. For instance, studies show that peptides modified with this amino acid can exhibit altered binding affinities to target receptors, potentially leading to new therapeutic avenues .
Potential in Anticancer Research
Recent investigations have explored the role of fluorinated amino acids like this compound in anticancer drug design. The unique properties of fluorinated compounds may enhance the selectivity and efficacy of anticancer agents, providing a promising direction for future research .
Table 2: Biological Studies Involving this compound
Mechanism of Action
The mechanism by which ®-Trifluoromethylserine exerts its effects involves the interaction of the trifluoromethyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-Trifluoromethylserine with structurally or functionally related compounds, emphasizing differences in synthesis, stability, and applications.
Comparison with Natural Serine
The trifluoromethyl group in this compound increases lipophilicity, enhancing membrane permeability compared to natural serine. This property is critical for improving drug delivery in central nervous system (CNS)-targeted therapies .
Comparison with Other Trifluoromethylated Amino Acids
This compound’s hydroxyl group and chiral center differentiate it from other trifluoromethylated compounds, enabling unique interactions in enzyme active sites (e.g., serine proteases) .
Comparison with Fluorinated Serine Derivatives
The -CF₃ group’s steric and electronic effects confer superior stability compared to mono- or di-fluorinated analogs, making this compound preferable in long-acting therapeutics .
Biological Activity
(R)-Trifluoromethylserine is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications, supported by case studies and research findings.
This compound is an enantiomer of trifluoromethylserine, characterized by the presence of a trifluoromethyl group attached to the serine backbone. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and biochemical research.
Synthesis
The synthesis of this compound typically involves utilizing chiral trifluoromethyl oxazolidines as intermediates. A common method includes the Strecker-type reaction, which allows for the efficient formation of enantiopure amino acids from corresponding nitriles. The process has been optimized to yield high purity and good yields of both (R) and (S) enantiomers .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of chiral trifluoromethyl oxazolidines from trifluoropyruvate. |
| 2 | Conducting a Strecker-type reaction to generate hydroxymethyl amino nitriles. |
| 3 | Separation of diastereomers followed by acidic hydrolysis to obtain enantiopure this compound. |
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Amyloid Peptide Fibrillation : Studies have shown that peptides containing this compound can inhibit the aggregation of amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . This inhibition is crucial as amyloid fibrils are toxic to neuronal cells.
- Analgesic Properties : In animal models, this compound has been evaluated for its effects on nociception, with findings suggesting potential applications in pain management .
- Stress-Induced Analgesia : The compound has also been investigated for its role in stress-induced analgesia, indicating a possible pathway for therapeutic interventions in stress-related disorders .
Case Studies
-
Amyloid Inhibition Study :
- Objective : To evaluate the effectiveness of this compound-containing peptides in inhibiting amyloid fibrillation.
- Methodology : Peptides were synthesized and subjected to fibrillation assays.
- Findings : Results demonstrated significant inhibition of fibril formation compared to control peptides, suggesting a protective role against neurodegeneration.
-
Pain Management Research :
- Objective : To assess the analgesic effects of this compound in rodent models.
- Methodology : Various doses were administered to evaluate pain response using standard nociceptive tests.
- Findings : The compound showed dose-dependent analgesic effects, indicating its potential utility in pain relief therapies.
Q & A
Q. What are the key considerations for optimizing the stereoselective synthesis of (R)-Trifluoromethylserine in laboratory settings?
Methodological Answer: Stereoselective synthesis requires careful selection of chiral catalysts (e.g., palladium complexes or organocatalysts) and precise control of reaction conditions. Key factors include:
- Catalyst Design : Use enantiomerically pure ligands (e.g., BINAP derivatives) to enhance asymmetric induction .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) improve reaction kinetics and selectivity .
- Monitoring : Employ chiral HPLC or to track enantiomeric excess (ee) during reaction progress .
Q. Example Table :
| Catalyst System | Solvent | Temp (°C) | ee (%) | Reference |
|---|---|---|---|---|
| Pd/(R)-BINAP | DMF | 25 | 92 | |
| Organocatalyst | THF | 0 | 85 |
Q. How can researchers ensure accurate characterization of this compound's purity and enantiomeric excess?
Methodological Answer: Combine multiple analytical techniques:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers .
- NMR Spectroscopy : and detect impurities; NOESY confirms stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
- Melting Point Analysis : Compare with literature values to assess crystallinity and purity .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound?
Methodological Answer: Address discrepancies using iterative validation:
- DFT Calculations : Re-optimize transition states with solvent effects (e.g., SMD model) and compare free energy barriers with experimental kinetics .
- Isotopic Labeling : Use -labeled substrates to trace reaction pathways and validate mechanistic hypotheses .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets) and experimental variables (e.g., catalyst loading) .
Q. Example Workflow :
Perform DFT study → 2. Conduct kinetic experiments → 3. Compare activation energies → 4. Adjust computational models.
Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological systems?
Methodological Answer: Adopt a multi-phase approach:
- In Vitro Assays : Incubate with liver microsomes or hepatocytes; monitor degradation via LC-MS/MS .
- Isotope Tracing : Use -labeled compound to track metabolic byproducts .
- Control Groups : Include inhibitors (e.g., CYP450 inhibitors) to identify enzymatic pathways .
- Data Interpretation : Apply Michaelis-Menten kinetics to quantify metabolic rates and half-life .
Safety Note : Follow hazard protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .
Q. How can researchers address inconsistencies in reported biological activity data for this compound analogs?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses :
- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, cell lines).
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects) .
- Dose-Response Curves : Establish EC values across independent labs to validate potency claims .
Q. What strategies mitigate risks when scaling up this compound synthesis from milligram to gram scale?
Methodological Answer:
- Hazard Analysis : Conduct a full risk assessment per "Prudent Practices in the Laboratory" guidelines (e.g., thermal stability of intermediates) .
- Process Optimization : Use flow chemistry to control exothermic reactions and improve yield .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
